Cas no 73184-06-2 ((2R-trans)-5,5-Dimethyl-2-(phenylacetyl)aminomethyl-4-thiazolidinecarboxylic Acid)

(2R-trans)-5,5-Dimethyl-2-(phenylacetyl)aminomethyl-4-thiazolidinecarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- (2R-trans)-5,5-Dimethyl-2-[[(phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid
- Penilloic acid
- Benzylpenilloic acid
- Penilloate
- Penillosaure
- Maybridge3_004396
- 5,5-dimethyl-2-{[(2-phenylacetyl)amino]methyl}-1,3-thiazolane-4-carboxylic acid
- 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(((phenylacetyl)amino)methyl)-
- HMS1443H18
- NSC80686
- STL454271
- 5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid
- IDI1_015783
- Q27277833
- (2R-trans)-5,5-Dimethyl-2-[[(phenylacetyl)amino]methyl]-4-thiazolidinec
- (2R-trans)-5,5-Dimethyl-2-(phenylacetyl)aminomethyl-4-thiazolidinecarboxylic Acid
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- Inchi: 1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)
- InChI Key: LRWFMQCGNBOTQP-UHFFFAOYSA-N
- SMILES: S1C(CNC(CC2C=CC=CC=2)=O)NC(C(=O)O)C1(C)C
Computed Properties
- Exact Mass: 308.11946368 g/mol
- Monoisotopic Mass: 308.11946368 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Molecular Weight: 308.4
- Topological Polar Surface Area: 104
(2R-trans)-5,5-Dimethyl-2-(phenylacetyl)aminomethyl-4-thiazolidinecarboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D473685-5mg |
(2R-trans)-5,5-Dimethyl-2-[[(phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid |
73184-06-2 | 5mg |
$ 643.00 | 2023-09-07 | ||
TRC | D473685-10mg |
(2R-trans)-5,5-Dimethyl-2-[[(phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid |
73184-06-2 | 10mg |
$ 1202.00 | 2023-09-07 | ||
TRC | D473685-1mg |
(2R-trans)-5,5-Dimethyl-2-[[(phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid |
73184-06-2 | 1mg |
$ 155.00 | 2023-09-07 | ||
TRC | D473685-25mg |
(2R-trans)-5,5-Dimethyl-2-[[(phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid |
73184-06-2 | 25mg |
$2406.00 | 2023-05-18 |
(2R-trans)-5,5-Dimethyl-2-(phenylacetyl)aminomethyl-4-thiazolidinecarboxylic Acid Related Literature
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3. Book reviews
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Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
Additional information on (2R-trans)-5,5-Dimethyl-2-(phenylacetyl)aminomethyl-4-thiazolidinecarboxylic Acid
Compound CAS No. 73184-06-2: (2R-trans)-5,5-Dimethyl-2-(phenylacetyl)aminomethyl-4-thiazolidinecarboxylic Acid
The compound CAS No. 73184-06-2, also known as (2R-trans)-5,5-Dimethyl-2-(phenylacetyl)aminomethyl-4-thiazolidinecarboxylic Acid, is a highly specialized organic molecule with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of thiazolidine derivatives, which have garnered considerable attention due to their diverse biological activities and applications in drug design.
Recent studies have highlighted the antimicrobial properties of this compound, particularly its effectiveness against multidrug-resistant bacterial strains. Researchers have demonstrated that the phenylacetyl group attached to the thiazolidine ring plays a crucial role in enhancing the molecule's ability to inhibit bacterial growth. This finding underscores the importance of structural modifications in optimizing the therapeutic potential of such compounds.
The stereochemistry of this compound, specifically its R-trans configuration, is another critical factor influencing its biological activity. Studies have shown that the stereochemical arrangement significantly impacts the molecule's ability to interact with target proteins, thereby affecting its efficacy and selectivity. This insight has prompted further investigations into the relationship between stereochemistry and pharmacokinetics in similar compounds.
From a synthetic standpoint, the preparation of (2R-trans)-5,5-Dimethyl-2-(phenylacetyl)aminomethyl-4-thiazolidinecarboxylic Acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of a dimethyl substituent on the thiazolidine ring not only enhances the compound's stability but also contributes to its unique pharmacokinetic profile.
Emerging research has also explored the potential of this compound in anti-inflammatory therapy. Preclinical studies suggest that it exhibits potent anti-inflammatory activity by modulating key inflammatory pathways, such as the NF-kB signaling cascade. These findings have opened new avenues for its application in treating chronic inflammatory diseases.
In terms of pharmacokinetics, this compound demonstrates favorable absorption and bioavailability profiles, making it an attractive candidate for oral drug delivery systems. Advanced computational models have been employed to predict its behavior within the human body, providing valuable insights into its metabolic pathways and clearance mechanisms.
Moreover, recent advancements in green chemistry have led to the development of more sustainable synthesis routes for this compound. By utilizing eco-friendly reagents and catalytic systems, researchers have successfully reduced the environmental footprint associated with its production while maintaining high yields and product quality.
The thiazolidine ring system, a core structural element of this compound, has been extensively studied for its versatility in accommodating various functional groups. This structural flexibility allows for extensive chemical modification, enabling researchers to tailor the molecule's properties for specific therapeutic applications.
Looking ahead, ongoing clinical trials are evaluating the safety and efficacy of this compound in treating infectious diseases and inflammatory conditions. Preliminary results indicate promising outcomes, with minimal adverse effects reported thus far.
In conclusion, (2R-trans)-5,5-Dimethyl-2-(phenylacetyl)aminomethyl-4-thiazolidinecarboxylic Acid represents a significant advancement in medicinal chemistry, offering a novel platform for developing next-generation therapeutics. Its unique combination of structural features and biological activities positions it as a leading candidate in various therapeutic areas.
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